4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid (4-C-3-FMPB) is a chemical compound that has been used in scientific research for many years. It is a white, crystalline solid with a melting point of 95 °C and a molecular weight of 275.58 g/mol. 4-C-3-FMPB is a versatile compound that can be used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in biochemical and physiological experiments.
Scientific Research Applications
4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% has been used in a number of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in biochemical and physiological experiments. In organic synthesis, 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% can be used as a protecting group for carboxylic acids, as a coupling agent in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. In chemical reactions, 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% can be used as a catalyst for the synthesis of polymers, as a catalyst for the hydrolysis of esters, and as a reagent for the synthesis of polymers. In biochemical and physiological experiments, 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% can be used as a reactant in the synthesis of enzymes, as a reactant in the synthesis of hormones, and as a reactant in the synthesis of proteins.
Mechanism of Action
4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% is a versatile compound that can be used in a variety of biochemical and physiological experiments. It acts as a reactant in the synthesis of enzymes, hormones, and proteins, and can be used to study the mechanisms of action of these molecules. In particular, 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% can be used to study the catalytic activity of enzymes, the binding affinity of hormones, and the structure of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% are not fully understood. However, it has been observed that 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% can act as a catalyst in the hydrolysis of esters, and as a reactant in the synthesis of enzymes, hormones, and proteins. Additionally, 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% can be used to study the mechanisms of action of these molecules, and may have potential applications in the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% in lab experiments is its versatility. It can be used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in biochemical and physiological experiments. Additionally, 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% is relatively easy to synthesize and purify, making it a cost-effective reagent for lab experiments.
However, there are some limitations to the use of 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% in lab experiments. For example, it is not particularly stable, and can decompose over time. Additionally, it is not soluble in many solvents, which can make it difficult to use in some experiments.
Future Directions
The potential applications of 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% are still being explored. Some potential future directions include the development of new drugs and therapies based on its catalytic and reactant properties, the use of 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% in the synthesis of polymers, and the use of 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% as a reagent in organic synthesis. Additionally, further research into the biochemical and physiological effects of 4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% could lead to a better understanding of its potential applications.
Synthesis Methods
4-Chloro-3-(2-fluoro-5-methylphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzoic acid with 2-fluoro-5-methylphenol in the presence of an acid catalyst. This reaction yields 4-chloro-3-(2-fluoro-5-methylphenyl)benzoic acid. The second step involves the purification of the compound by recrystallization from an appropriate solvent.
properties
IUPAC Name |
4-chloro-3-(2-fluoro-5-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-2-5-13(16)11(6-8)10-7-9(14(17)18)3-4-12(10)15/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZUMKHXRWGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689235 |
Source
|
Record name | 6-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-77-4 |
Source
|
Record name | 6-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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